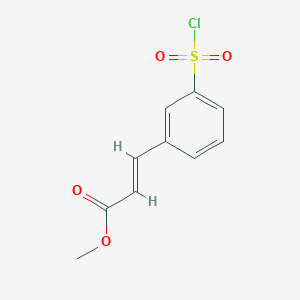

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate

Description

Properties

IUPAC Name |

methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLXDBWFFKLKOD-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609766 | |

| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610801-83-7 | |

| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610801-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of (E)-Methyl 3-(3-nitrophenyl)acrylate

- Starting from 3-nitrobenzaldehyde, the compound is reacted with dimethoxyphosphoryl acetic acid methyl ester in the presence of sodium methoxide in N,N-dimethylformamide (DMF).

- The reaction proceeds via a Horner–Wadsworth–Emmons reaction to afford (E)-methyl 3-(3-nitrophenyl)acrylate with high yield (~98%).

- After completion, the reaction mixture is acidified to pH 1 with aqueous HCl and the product is isolated by filtration and washing with water.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 3-nitrobenzaldehyde, dimethoxyphosphoryl acetic acid methyl ester, NaOMe, DMF, RT | 98 | Monitored by TLC, acidified post-reaction |

Reduction of Nitro to Amino Group

- The nitro compound is reduced to the corresponding amine using tin(II) chloride dihydrate in ethanol.

- The reaction is carried out at 25–30 °C initially, then heated to 75–85 °C for 3–5 hours.

- After cooling, the mixture is neutralized, washed, and dried to isolate (E)-methyl 3-(3-aminophenyl)acrylate.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| 2 | SnCl2·2H2O, ethanol | 25–30 then 75–85 | 3–5 | pH neutralization and washing post-reaction |

Chlorosulfonation of the Amino Intermediate

- The amino derivative is subjected to chlorosulfonation using chlorosulfonating reagents such as sulfur dioxide gas in the presence of copper(I) chloride.

- The reaction is performed in a mixture of acetic acid and hydrochloric acid solvents.

- This step introduces the chlorosulfonyl group at the 3-position of the phenyl ring, yielding (E)-methyl 3-(3-(chlorosulfonyl)phenyl)acrylate or its ethyl analog.

| Step | Reagents/Conditions | Solvent(s) | Notes |

|---|---|---|---|

| 3 | SO2 gas, CuCl, Acetic acid, HCl | Acetic acid + HCl mixture | Chlorosulfonation at aromatic amine |

Purification and Isolation

- The crude product is typically purified by washing, filtration, and drying.

- Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) may be used for extraction and crystallization.

- Catalytic amounts of dimethylformamide (DMF) can be added to facilitate chlorination steps if needed.

| Step | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | (E)-Methyl 3-(3-nitrophenyl)acrylate | 3-nitrobenzaldehyde, dimethoxyphosphoryl acetic acid methyl ester, NaOMe, DMF | 98 | Horner–Wadsworth–Emmons reaction |

| 2 | (E)-Methyl 3-(3-aminophenyl)acrylate | SnCl2·2H2O, ethanol, 25–85 °C | High | Reduction of nitro group |

| 3 | This compound | SO2 gas, CuCl, acetic acid, HCl | Moderate | Chlorosulfonation of amine |

| 4 | Final product purification | Washing, filtration, drying, solvents (DCM, THF) | — | Isolation and purification |

- The chlorosulfonyl group is highly reactive, enabling further functionalization.

- Reaction conditions such as temperature, solvent choice, and pH critically influence yields and purity.

- The use of tin(II) chloride dihydrate as a reducing agent is preferred for selective reduction of the nitro group without affecting the acrylate moiety.

- Chlorosulfonation requires careful control of acidic conditions and the presence of copper(I) chloride catalyst to achieve regioselectivity and high conversion.

- The overall synthetic route is efficient, scalable, and suitable for producing the compound for research and industrial applications.

The preparation of this compound involves a well-established multi-step synthetic pathway starting from 3-nitrobenzaldehyde. Key steps include the formation of the nitro-substituted acrylate, reduction to the amino derivative, and subsequent chlorosulfonation. The process benefits from optimized reaction conditions such as solvent choice, temperature control, and catalytic additives to maximize yield and purity. This compound’s synthesis is supported by diverse research and patent literature, confirming its reliability and applicability in advanced organic synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl (-SO₂Cl) group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles. Key examples include:

Reaction with Amines

- Coupling with aniline derivatives in dichloromethane (DCM) using dimethylaminopyridine (DMP) as a base yields sulfonamide-linked acrylates .

- Example: Synthesis of belinostat intermediates via coupling with substituted anilines at −5 to 0°C .

Reaction with Alcohols

- Methanol or ethanol in the presence of triethylamine (Et₃N) substitutes the chlorosulfonyl group, forming sulfonate esters.

Conditions :

Elimination Reactions

Under basic conditions, the acrylate moiety facilitates elimination:

- Dehydrohalogenation in DMF with NaOMe generates α,β-unsaturated ketones .

- Example: Formation of (E)-3-(3-nitrophenyl)acrylate via elimination during esterification .

Key Factors :

Polymerization Reactions

The acrylate group participates in radical or anionic polymerization:

- Radical Polymerization : Initiated by AIBN in toluene, forming polyacrylate derivatives with sulfonyl side chains.

- Anionic Polymerization : Using butyllithium in THF yields high-molecular-weight polymers .

Applications :

Acid Chloride Formation

The chlorosulfonyl group converts to sulfonic acid chlorides:

- Treatment with oxalyl chloride (ClCO)₂O and catalytic DMF produces reactive sulfonyl chloride intermediates .

Mechanism :

Comparative Reactivity Analysis

The chlorosulfonyl group distinguishes this compound from analogs:

| Compound | Key Functional Group | Reactivity Profile |

|---|---|---|

| (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate | -SO₂Cl, acrylate | Nucleophilic substitution, polymerization |

| Methyl 3-(4-chlorophenyl)acrylate | -Cl, acrylate | Electrophilic aromatic substitution |

| Ethyl 3-(3-nitrophenyl)acrylate | -NO₂, acrylate | Reduction to amines, Michael addition |

Mechanistic Insights

- Nucleophilic Substitution : Proceeds via a two-step mechanism: (1) nucleophilic attack at sulfur, (2) chloride departure .

- Polymerization : Follows a radical chain mechanism, with initiation, propagation, and termination steps .

Reaction Optimization Data

Experimental parameters for key reactions:

| Reaction Type | Solvent | Base/Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Aniline Coupling | DCM | DMP | −5–0 | 82–87 |

| Esterification | DMF | NaOMe | 25 | 98 |

| Polymerization | Toluene | AIBN | 70 | 75–90 |

Scientific Research Applications

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, also known as CAS number 610801-83-7, is a complex organic compound with a chlorosulfonyl group attached to a phenyl ring within an acrylate structure. This compound is primarily used in scientific research, particularly in polymer and medicinal chemistry. Its unique structure and reactivity make it a valuable building block in various fields of research and industry.

Scientific Research Applications

This compound serves as a building block for synthesizing various organic compounds. It is particularly involved in nucleophilic substitution reactions due to the highly reactive chlorosulfonyl group, which allows for the introduction of various nucleophiles, making it useful in synthesizing more complex molecules. Additionally, this compound can participate in polymerization processes, contributing to the development of new polymeric materials.

Polymer Chemistry

This compound falls under the category of acrylate esters, widely used as intermediates in organic synthesis and polymer production.

- Monomer in Polymer Synthesis The compound can be used as a monomer in polymerization to create new polymeric materials.

- Films, adhesives, paints, and coatings Acrylates can form polymers that are sticky and can be used as adhesives. Due to their ability to form films, acrylates are often used in paints and coatings.

Medicinal Chemistry

This compound is significant in medicinal chemistry.

- Building Block: It acts as a building block in synthesizing various organic compounds. Its chlorosulfonyl moiety enhances its potential for nucleophilic substitution reactions, setting it apart from others lacking this feature.

- Pharmaceuticals: Its unique functional groups contribute to its potential applications in advanced materials and pharmaceuticals.

Other uses

- Textiles: Acrylates can be used to create fibers for textiles.

- Biomedical applications: Acrylates are used in various biomedical applications such as contact lenses and bone cements.

- Cosmetics: Acrylates can be found in many cosmetic products.

- Water-absorbing products: Some acrylates can absorb large amounts of water, making them useful in products like diapers.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is primarily due to the electrophilic nature of the chlorosulfonyl group, which facilitates nucleophilic attack . The molecular targets and pathways involved include enzyme active sites and protein functional groups .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups (EWGs): The chlorosulfonyl group in the target compound enhances electrophilicity compared to trifluoromethyl (-CF₃) or bromophenoxy groups . This makes it more reactive in nucleophilic substitutions. Cyano groups (e.g., in and ) increase the electrophilicity of the α,β-unsaturated carbonyl system, promoting Michael addition reactions .

Steric and Electronic Effects: The methoxy group in introduces steric hindrance and electron-donating effects, reducing reactivity compared to the chlorosulfonyl derivative. Bromophenoxy substituents (as in ) contribute to π-π stacking in crystal structures, influencing solid-state packing and material properties .

Research Findings and Trends

- Crystallography : Derivatives like and have been structurally characterized via SHELX programs, revealing planar acrylate systems and intermolecular interactions (e.g., C-H···O) that stabilize crystal lattices .

- Synthetic Utility: The chlorosulfonyl group’s versatility is underutilized in catalysis compared to trifluoromethyl or cyano-substituted acrylates, suggesting opportunities in materials science .

Biological Activity

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorosulfonyl group attached to a phenyl ring, which is connected to an acrylate moiety. The presence of the chlorosulfonyl group enhances its reactivity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can participate in nucleophilic substitution reactions, allowing the compound to act as an enzyme inhibitor or modulator:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access, and disrupting normal biochemical pathways.

- Receptor Modulation : It may also interact with receptors, altering their function and leading to various physiological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against various bacterial strains. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) in the low micromolar range against resistant bacterial strains .

- Anti-inflammatory Effects : The compound's structural features may contribute to anti-inflammatory activities, similar to other sulfonamide derivatives that have been studied for their ability to inhibit inflammatory mediators .

- Anticancer Potential : There is growing interest in the anticancer properties of compounds containing acrylate groups. Studies have shown that related compounds can inhibit tumor growth in various cancer cell lines .

Case Studies and Experimental Data

- Antimicrobial Studies : In a comparative study, this compound demonstrated significant activity against Pseudomonas aeruginosa and other resistant strains, with MIC values ranging from 0.29 to 2.34 μM .

- Cell Line Testing : In vitro studies using human cancer cell lines (e.g., colorectal cancer models) revealed that compounds with similar structures exhibited IC50 values indicating effective growth inhibition .

- Mechanistic Insights : Research involving enzyme assays showed that this compound could inhibit specific enzymes involved in bacterial resistance mechanisms .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.